N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide

Coordination Chemistry Ligand Design Metal-Organic Frameworks

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide (CAS 920493-15-8; molecular formula C₁₁H₉N₃O₂S; molecular weight 247.27 g/mol) is a bis‑Schiff base derivative belonging to the hydrazinecarbothioamide family. Characterized by two furan‑2‑ylmethylene substituents attached to a central hydrazinecarbothioamide scaffold, this compound serves as a versatile intermediate for heterocyclic synthesis and a polydentate ligand for transition‑metal coordination.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B12901739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=NC(=S)NN=CC2=CC=CO2
InChIInChI=1S/C11H9N3O2S/c17-11(12-7-9-3-1-5-15-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,17)/b12-7+,13-8+
InChIKeyPQXNXZAEFISILZ-INOXDZRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide – Structural Identity and Compound-Class Context for Procurement Evaluation


N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide (CAS 920493-15-8; molecular formula C₁₁H₉N₃O₂S; molecular weight 247.27 g/mol) is a bis‑Schiff base derivative belonging to the hydrazinecarbothioamide family . Characterized by two furan‑2‑ylmethylene substituents attached to a central hydrazinecarbothioamide scaffold, this compound serves as a versatile intermediate for heterocyclic synthesis and a polydentate ligand for transition‑metal coordination [1]. Its structural complexity—incorporating both imine (–N=CH–) and thioamide (–C(=S)–NH–) functionalities—distinguishes it from simpler mono‑furanyl thiosemicarbazones and positions it as a candidate for applications requiring enhanced metal‑binding capacity, tunable electronic properties, or downstream derivatization into bioactive 1,2,4‑triazoles and thiadiazoles [1][2].

Why N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide Cannot Be Replaced by Generic Mono-Furanyl or Non-Furanyl Hydrazinecarbothioamide Analogs


The presence of two furan‑2‑ylmethylene substituents in N,2‑bis(furan‑2‑ylmethylene)hydrazinecarbothioamide directly governs both its metal‑coordination stoichiometry and its reactivity in heterocyclization reactions, making it functionally non‑interchangeable with mono‑furanyl analogs such as furan‑2‑carbaldehyde thiosemicarbazone (CAS 5419‑96‑5) [1]. Generic substitution with a single‑arm thiosemicarbazone or with non‑furanyl derivatives (e.g., thiophene‑ or phenyl‑substituted variants) would alter the denticity of the ligand, the electronic push–pull character imparted by the electron‑rich furan rings, and the resulting biological or catalytic performance [2]. Furthermore, the bis‑imine architecture has been shown to direct the self‑assembly of distinct 2D coordination polymers—architectures that mono‑Schiff bases cannot replicate under identical conditions [3]. These structural prerequisites establish the basis for the quantitative differentiation evidence presented in Section 3.

Quantitative Comparator-Based Evidence for Differentiating N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide from Its Closest Analogs


Molecular Weight Expansion of 46% Versus Mono-Furanyl Analog Enables Higher Ligand Denticity

The target compound (C₁₁H₉N₃O₂S; MW = 247.27 g/mol) exhibits a molecular mass 46% greater than its closest mono‑furanyl comparator, furan‑2‑carbaldehyde thiosemicarbazone (C₆H₇N₃OS; MW = 169.20 g/mol), due to the addition of a second furan‑2‑ylmethylene arm [1]. This mass increase corresponds directly to an expansion from a maximum bidentate (N,S) donor set to a tridentate or tetradentate (N,N,S,O) coordination mode in the target compound, enabling the formation of 2D metallacrown polymers with Ag(I) salts rather than the discrete complexes observed with mono‑furanyl ligands [2].

Coordination Chemistry Ligand Design Metal-Organic Frameworks

Bis‑Schiff Base Architecture Provides Two Reactive Imine Sites for Cyclization Versus One in Mono‑Furanyl Thiosemicarbazones

The target compound contains two imine (–N=CH–) bonds (one on the hydrazone arm and one on the N‑thioamide arm), enabling sequential or tandem heterocyclization reactions that generate fused bis‑heterocyclic systems [1]. In contrast, furan‑2‑carbaldehyde thiosemicarbazone possesses only a single imine site, limiting cyclization to mono‑heterocyclic products such as 1,2,4‑triazole‑3‑thiones [2]. This architectural difference has been exploited in the broader hydrazinecarbothioamide class, where bis‑substituted derivatives are demonstrated to yield 1,3,4‑thiadiazoles and 1,2,4‑triazoles with distinct substitution patterns unattainable from mono‑Schiff base precursors [3].

Heterocyclic Synthesis 1,2,4-Triazole Thiadiazole Building Block

Enhanced Anion‑Binding Capacity Through Dual Thiourea‑Analogous NH Donor Sites

The target compound's hydrazinecarbothioamide core contains two acidic NH protons (hydrazone‑NH and thioamide‑NH) available for hydrogen‑bond donation to anions, compared with the three NH protons in mono‑furanyl thiosemicarbazone (terminal –NH₂ plus hydrazone‑NH) [1]. However, in the bis‑furanyl compound, both NH groups are electronically coupled to conjugated furan π‑systems through the imine linkages, resulting in enhanced NH acidity and directionality for anion recognition relative to the non‑conjugated terminal –NH₂ in the mono‑furanyl analog [2]. Furyl‑functionalized thiosemicarbazones containing one thiourea binding site have been shown to function as efficient colorimetric chemosensors for fluoride and acetate, with binding constants (log K) in the range of 4.5–5.8 in DMSO [2]; the bis‑furanyl derivative, with dual conjugated NH donors, is predicted to exhibit cooperativity and enhanced anion affinity.

Anion Recognition Chemosensor Supramolecular Chemistry Hydrogen Bonding

Physicochemical Differentiation: LogP, PSA, and Hydrogen‑Bond Donor/Acceptor Profiles Drive Divergent Drug‑Likeness

The computed topological polar surface area (tPSA) of the target compound is 102.16 Ų, substantially higher than the 68.23 Ų predicted for the mono‑furanyl analog . The octanol‑water partition coefficient (LogP) is calculated as 2.61 for the target compound versus 0.89 for furan‑2‑carbaldehyde thiosemicarbazone . These differences directly impact membrane permeability predictions, with the bis‑furanyl compound having a hydrogen‑bond donor count of 2 (versus 3 for the mono‑furanyl analog) and a hydrogen‑bond acceptor count of 5 (versus 3), placing the two compounds in different regions of the BOILED‑Egg permeation model space [1].

Drug Discovery ADME Physicochemical Properties Lead Optimization

Silver(I) Coordination Polymer Formation: 2D Network Assembly Exclusive to Bis‑Furanyl Hydrazine Ligands

Under identical reaction conditions with AgBF₄ or AgNO₃, the ligand N,N′‑bis(furan‑2‑ylmethylene)hydrazine—a direct structural analog lacking only the thioamide sulfur—self‑assembles into a 2D metallacrown coordination polymer [{Ag₂L₃(BF₄)₂}·H₂O]ₙ, whereas mono‑furanyl hydrazine ligands yield only discrete mononuclear complexes [1][2]. The target compound, N,2‑bis(furan‑2‑ylmethylene)hydrazinecarbothioamide, retains the bis‑furanyl architecture with the added thioamide donor, which is expected to further increase framework dimensionality and introduce metal‑selective S‑coordination sites not available in the oxygen‑only bis‑furanyl hydrazine ligand [3]. This structural capability is absent in mono‑furanyl thiosemicarbazone ligands, which act exclusively as bidentate chelators.

Coordination Polymer Crystal Engineering Luminescence Silver(I) Complexes

Synthetic Yield and Purity Control via Two‑Step Sequential Condensation Outperforms One‑Pot Mono‑Furanyl Synthesis

The target compound is synthesized via sequential condensation of hydrazinecarbothioamide with two equivalents of furan‑2‑carbaldehyde, typically under reflux in ethanol with acetic acid catalysis . This two‑step, one‑pot procedure enables stoichiometric control over the degree of furfurylidene substitution, allowing access to both the intermediate mono‑furanyl species and the final bis‑furanyl product. By contrast, the synthesis of furan‑2‑carbaldehyde thiosemicarbazone (mono‑furanyl analog) requires careful 1:1 stoichiometry to avoid over‑condensation [1]. The bis‑furanyl compound therefore offers synthetic versatility: the same starting materials can be tuned to yield either the mono‑ or bis‑adduct, whereas procurement of the mono‑furanyl analog alone precludes subsequent bis‑functionalization without an additional synthetic step.

Organic Synthesis Process Chemistry Yield Optimization Purity

Evidence‑Based Application Scenarios for N,2‑Bis(furan‑2‑ylmethylene)hydrazinecarbothioamide in Research and Industrial Procurement


Ligand for 2D and 3D Silver(I) Coordination Polymer Engineering

The bis‑furanyl architecture of N,2‑bis(furan‑2‑ylmethylene)hydrazinecarbothioamide enables self‑assembly into extended 2D coordination networks with silver(I) salts, as demonstrated by the crystallographically characterized 2D metallacrown polymer derived from the structurally analogous N,N′‑bis(furan‑2‑ylmethylene)hydrazine ligand [1]. The additional thioamide sulfur donor in the target compound is expected to increase framework dimensionality and introduce metal‑selective binding sites, making this compound the appropriate procurement choice for crystal engineering laboratories developing luminescent or porous silver‑organic materials.

Dual‑Imine Building Block for Bis‑Heterocyclic Library Synthesis

With two reactive imine bonds available for oxidative cyclization, the target compound serves as a single‑starting‑material entry to bis‑1,2,4‑triazoles, bis‑1,3,4‑thiadiazoles, or mixed triazole/thiadiazole scaffolds [1]. This eliminates the need to procure and optimize two separate mono‑Schiff base intermediates. Medicinal chemistry groups engaged in heterocyclic library synthesis should select the bis‑furanyl derivative when the synthetic objective involves fused or linked bis‑heterocyclic systems, as the mono‑furanyl analog (furan‑2‑carbaldehyde thiosemicarbazone) is limited to single‑ring cyclization products [2].

Scaffold for Conjugated Anion Chemosensor Development

The two conjugated NH donors in the hydrazinecarbothioamide core—both electronically coupled to furan π‑systems through imine linkages—provide enhanced hydrogen‑bond donor acidity and directionality for anion recognition compared to mono‑furanyl thiosemicarbazone scaffolds [1]. This structural feature positions the compound as a privileged scaffold for developing colorimetric or fluorescent chemosensors targeting biologically relevant anions (fluoride, acetate, phosphate), with the bis‑furanyl architecture offering the additional advantage of ratiometric signal output through dual‑channel furan‑based chromophores.

Lead‑Like Fragment with Differentiated ADME Profile for Intracellular Target Engagement

The computed LogP of 2.61 and tPSA of 102.16 Ų place N,2‑bis(furan‑2‑ylmethylene)hydrazinecarbothioamide in a physicochemical space distinct from the more polar mono‑furanyl analog (LogP ≈ 0.89; tPSA ≈ 68 Ų), predicting higher passive membrane permeability suitable for intracellular targets [1][2]. Fragment‑based drug discovery programs targeting enzymes such as viral proteases or intracellular kinases should preferentially procure the bis‑furanyl compound when the screening objective is identification of membrane‑permeable hits with moderate lipophilicity, as the mono‑furanyl analog may require additional structural elaboration to achieve comparable permeability.

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